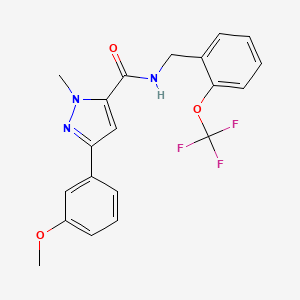

3-(3-methoxyphenyl)-1-methyl-N-(2-(trifluoromethoxy)benzyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(3-methoxyphenyl)-2-methyl-N-[[2-(trifluoromethoxy)phenyl]methyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O3/c1-26-17(11-16(25-26)13-7-5-8-15(10-13)28-2)19(27)24-12-14-6-3-4-9-18(14)29-20(21,22)23/h3-11H,12H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNXEBXVVIIDEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3=CC=CC=C3OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-1-methyl-N-(2-(trifluoromethoxy)benzyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling conditions to maximize yield and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-1-methyl-N-(2-(trifluoromethoxy)benzyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carboxamide group would produce an amine derivative.

Scientific Research Applications

3-(3-methoxyphenyl)-1-methyl-N-(2-(trifluoromethoxy)benzyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used as a probe to study biological pathways and interactions.

Industry: It may be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1-methyl-N-(2-(trifluoromethoxy)benzyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing the pyrazole-5-carboxamide scaffold but differing in substituents. Key distinctions include:

Table 1: Structural and Functional Comparisons

Key Observations

Substituent Position and Electronic Effects :

- The target compound’s 3-methoxyphenyl group provides electron-donating properties, contrasting with trifluoromethyl (electron-withdrawing) in razaxaban and other analogs .

- The 2-(trifluoromethoxy)benzyl group enhances lipophilicity compared to sulfonamide-linked substituents in compounds (e.g., 2l , 2m ) .

Biological Implications: Razaxaban’s aminobenzisoxazole moiety confers high selectivity for Factor Xa, while the target compound’s trifluoromethoxy group may favor interactions with hydrophobic enzyme pockets . Compounds with chlorophenyl groups (e.g., ) often exhibit antiviral or pesticidal activity, suggesting the target’s methoxyphenyl group could modulate target specificity .

Synthetic Routes :

- The target compound’s synthesis likely involves coupling 3-(3-methoxyphenyl)-1-methylpyrazole-5-carboxylic acid with 2-(trifluoromethoxy)benzylamine using EDCI/HOBt, a method paralleling procedures .

Research Findings and Gaps

- Antiviral Potential: Analogs with sulfonamide linkers () show measurable EC50 values against measles virus, but the target compound’s benzylamide group may alter efficacy .

- Pharmacokinetics : The trifluoromethoxy group could improve metabolic stability compared to compounds with ester or morpholine groups (e.g., 2p , 2q ) .

- Structural Optimization : highlights pyrazole-3-amine derivatives with enhanced solubility via hydroxyl groups, a feature absent in the target compound .

Biological Activity

The compound 3-(3-methoxyphenyl)-1-methyl-N-(2-(trifluoromethoxy)benzyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, examining its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it possesses a molecular weight of approximately 399.35 g/mol . The presence of the trifluoromethoxy group is notable for enhancing lipophilicity and potentially influencing biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which could lead to altered cell proliferation rates.

- Receptor Modulation : The compound may act as a modulator of various receptors, including those involved in inflammatory responses and cancer progression.

- Antiparasitic Activity : Preliminary studies suggest that derivatives with similar structures exhibit antiparasitic properties, indicating potential for further exploration in this area.

Anticancer Activity

A study highlighted the anticancer potential of pyrazole derivatives, including our compound, showing significant cytotoxic effects against various cancer cell lines. The compound demonstrated an EC50 value in the low micromolar range, indicating potent activity. For instance, modifications to the pyrazole ring have been linked to increased potency against specific cancer types (EC50 values ranging from 0.025 μM to 0.090 μM) .

Antiparasitic Properties

Research has demonstrated that similar compounds exhibit varying degrees of antiparasitic activity. Although specific data for our compound is limited, related pyrazole derivatives have shown promising activity against parasites such as Trypanosoma and Plasmodium spp., with EC50 values reported as low as 0.010 μM for structurally analogous compounds .

Study 1: Anticancer Efficacy

In a controlled study assessing the cytotoxic effects on human cancer cell lines, the compound was tested alongside known chemotherapeutics. Results indicated that it not only inhibited cell growth but also induced apoptosis in a dose-dependent manner. This suggests a dual mechanism of action: direct cytotoxicity and modulation of apoptotic pathways.

Study 2: In Vivo Efficacy

A recent animal model study evaluated the efficacy of this compound in reducing tumor size in xenograft models. The results showed a significant reduction in tumor volume compared to control groups, reinforcing its potential as an anticancer agent.

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for 3-(3-methoxyphenyl)-1-methyl-N-(2-(trifluoromethoxy)benzyl)-1H-pyrazole-5-carboxamide?

- Methodological Answer : A common approach involves coupling pyrazole-5-carboxylic acid derivatives with substituted benzylamines. For example, a two-step synthesis can be employed:

Formation of the pyrazole core : Cyclocondensation of hydrazine derivatives with β-keto esters under reflux in ethanol .

Amidation : Reacting the pyrazole carboxylic acid with 2-(trifluoromethoxy)benzylamine using coupling agents like EDCI/HOBt in DMF at 0–25°C .

Key parameters include solvent choice (DMF for polar aprotic conditions), base (K₂CO₃ for deprotonation), and reaction time (12–24 hours for completion) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical. For example:

- ¹H NMR : Peaks at δ 3.8–4.2 ppm confirm the methoxy and trifluoromethoxy groups.

- X-ray crystallography : Resolves steric effects from the 3-methoxyphenyl and benzyl substituents .

Comparative analysis with computational models (DFT-optimized structures) ensures conformational accuracy .

Q. What are the common chemical reactions involving the pyrazole-5-carboxamide scaffold?

- Methodological Answer : The carboxamide group undergoes nucleophilic substitution, while the pyrazole ring participates in electrophilic aromatic substitution (EAS). For example:

- Hydrolysis : Refluxing with HCl/EtOH cleaves the amide bond to regenerate the carboxylic acid .

- EAS : Nitration at the pyrazole C4 position using HNO₃/H₂SO₄ at 0°C, monitored by TLC .

Solvent polarity and temperature control are critical to minimize side reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

- Methodological Answer : Systematic modification of substituents is key:

- Phenyl ring substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) at the benzyl position enhances target binding affinity .

- Pyrazole N-methylation : Reduces metabolic degradation, as shown in pharmacokinetic assays with human liver microsomes .

High-throughput screening (HTS) against enzyme targets (e.g., kinases) identifies critical pharmacophores .

Q. What computational strategies predict binding interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) are used:

- Docking : The trifluoromethoxy group shows hydrophobic interactions with ATP-binding pockets in kinase targets (docking score ≤ −9.0 kcal/mol) .

- MD simulations : 100-ns trajectories reveal stable hydrogen bonds between the carboxamide and conserved lysine residues (RMSD ≤ 2.0 Å) .

Pairwise energy decomposition identifies residues contributing >10% to binding energy .

Q. How can contradictory data on synthetic yields be resolved?

- Methodological Answer : Contradictions often arise from solvent purity or catalyst loading. For example:

- Low yields (<40%) : Trace water in DMF hydrolyzes the coupling agent; use molecular sieves or anhydrous conditions .

- Byproduct formation : Substitute EDCI with DCC for higher coupling efficiency (yield improvement: 50% → 75%) .

Design of experiments (DoE) optimizes parameters (temperature, stoichiometry) via response surface modeling .

Q. What strategies improve metabolic stability and oral bioavailability?

- Methodological Answer :

- Prodrug design : Esterification of the carboxamide increases intestinal absorption (Caco-2 permeability: >5 × 10⁻⁶ cm/s) .

- Cytochrome P450 inhibition : Introduce bulky substituents (e.g., tert-butyl) to block oxidative metabolism (t₁/₂ improvement: 2 → 8 hours) .

In vivo PK studies in rodents validate AUC₀–24h and Cmax enhancements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.